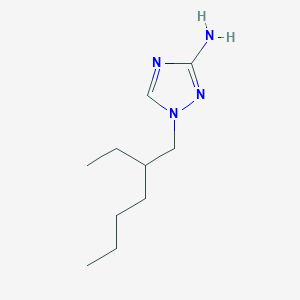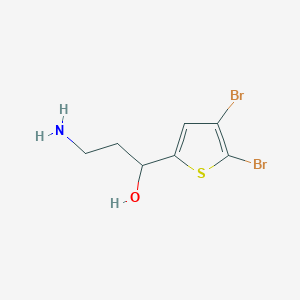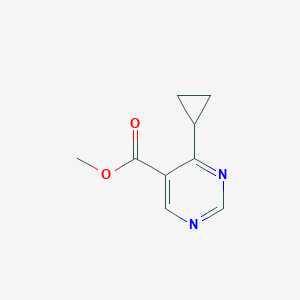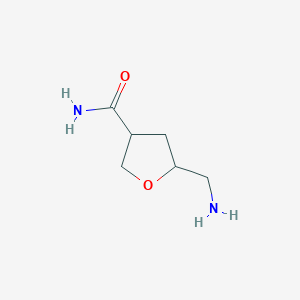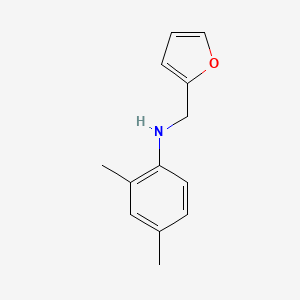![molecular formula C17H23NO B13159428 9-Cyclopropyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13159428.png)
9-Cyclopropyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Cyclopropyl-3-phenyl-9-azabicyclo[331]nonan-3-ol is a bicyclic compound with a unique structure that includes a cyclopropyl group, a phenyl group, and an azabicyclo nonane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Cyclopropyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol typically involves the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative. One method involves the use of a ruthenium complex as a catalyst in the presence of hydrogen . Another approach includes the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one using sodium borohydride in a methanol solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of catalytic hydrogenation and reduction reactions in large-scale synthesis is a common approach in the chemical industry.
Analyse Des Réactions Chimiques
Types of Reactions
9-Cyclopropyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions typically involve the conversion of ketones to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.
Applications De Recherche Scientifique
9-Cyclopropyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 9-Cyclopropyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol: This compound has a benzyl group instead of a cyclopropyl group.
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: This compound has a ketone group instead of an alcohol group.
9-Ethylbicyclo[3.3.1]nonan-9-ol: This compound has an ethyl group instead of a cyclopropyl group.
Uniqueness
The uniqueness of 9-Cyclopropyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol lies in its specific structural features, such as the cyclopropyl and phenyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C17H23NO |
|---|---|
Poids moléculaire |
257.37 g/mol |
Nom IUPAC |
9-cyclopropyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol |
InChI |
InChI=1S/C17H23NO/c19-17(13-5-2-1-3-6-13)11-15-7-4-8-16(12-17)18(15)14-9-10-14/h1-3,5-6,14-16,19H,4,7-12H2 |
Clé InChI |
GRYADOFCKSRGSD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(CC(C1)N2C3CC3)(C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



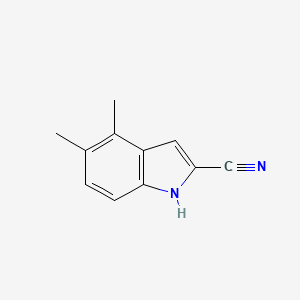
![3-[(Cyclopropylmethyl)amino]-1lambda6-thietane-1,1-dione](/img/structure/B13159357.png)
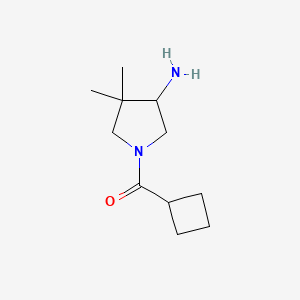
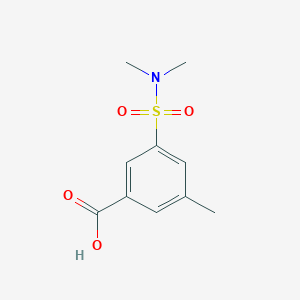
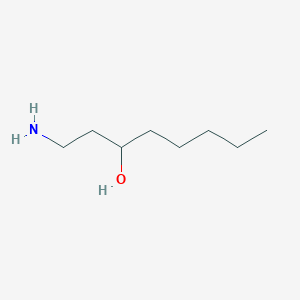
![6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol](/img/structure/B13159382.png)
